2-(4-ethylphenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Description
The compound "2-(4-ethylphenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide" is a derivative of the 1,2,4-benzothiadiazine class, which is known for its diverse bioactivities and potential pharmacological applications. The structure of this compound suggests it may possess unique chemical and physical properties, as well as reactivity that could be leveraged in drug discovery and other industrial applications.
Synthesis Analysis
The synthesis of 1,2,4-benzothiadiazine derivatives has been explored in various studies. For instance, a tandem aza-Wittig/heterocumulene annulation process has been used to synthesize 3-amino-1,2,4-benzothiadiazine 1,1-dioxides, which could potentially be applied to the synthesis of the compound . Additionally, solid-phase synthesis methods have been developed for 1,2,4-benzothiadiazin-3-one 1,1-dioxides, offering a pathway to introduce various substituents at multiple points in the molecule, which may include the 4-ethylphenyl and 2-methylbenzyl groups .
Molecular Structure Analysis
The molecular structure of 1,2,4-benzothiadiazine derivatives is characterized by a benzothiadiazine core, which can be further modified with various substituents. The presence of a sulfonamide group is a common feature, as seen in the synthesis of 3-substituted 2H-1,2,4-benzothiadiazine 1,1-dioxides . The molecular structure of such compounds is often confirmed using techniques like NMR spectroscopy, which provides insights into the electronic environment of the molecule .
Chemical Reactions Analysis
The reactivity of 1,2,4-benzothiadiazine derivatives with nucleophiles has been studied, revealing that they can form polynuclear heterocyclic systems . This suggests that the compound may also exhibit reactivity with various nucleophiles, leading to the formation of new chemical entities. Furthermore, the reactivity towards alkylidenephosphoranes has been investigated, indicating that these compounds can undergo Michael addition followed by intramolecular Wittig condensation to form new heteropolycyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-benzothiadiazine derivatives are influenced by their molecular structure. These compounds have been synthesized as potential sweetening agents, indicating that they may have unique sensory properties . The synthesis of benzyl derivatives of benzothiadiazine dioxides has also revealed their potential as phosphodiesterase 7 inhibitors, which could have implications for the treatment of T-cell-dependent disorders . The physical properties such as solubility, melting point, and stability of these compounds are likely to be determined by their specific substituents and the overall molecular conformation.
Scientific Research Applications
Chemical Synthesis and Derivatives
- Synthetic Pathways and Derivatives : The synthesis of 1,2,4-benzothiadiazine derivatives involves reactions such as alkylation, dehydrogenation, and interaction with alkyl halides, demonstrating their chemical versatility and the potential for creating a variety of compounds with differing properties (Knollmüller, 1971). These processes yield both mono- and dialkyl derivatives, indicating a broad scope for chemical modifications and applications in various domains, including materials science and pharmacology.
Biological Activities and Applications
- Phosphodiesterase Inhibition : Certain benzyl and benzothieno derivatives of 1,2,3-benzothiadiazine dioxides exhibit inhibitory properties against phosphodiesterase 7 (PDE 7), suggesting a potential application in the treatment of T-cell-dependent disorders. This highlights the therapeutic relevance of 1,2,4-benzothiadiazine derivatives in immunology and inflammatory diseases (Martínez et al., 2000).
Antimicrobial Activity
- Antibacterial and Antifungal Properties : The synthesis and evaluation of 1-ethyl-1H-2,1-benzothiazine 2,2-dioxide derivatives have shown promising antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents, which is crucial in the fight against resistant microbial strains (Lega et al., 2017).
properties
IUPAC Name |
2-(4-ethylphenyl)-4-[(2-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-3-18-12-14-20(15-13-18)25-23(26)24(16-19-9-5-4-8-17(19)2)21-10-6-7-11-22(21)29(25,27)28/h4-15H,3,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEHFJKIDKQRDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide |
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